

# A Technical Guide to the Reactivity Profile of 4-Bromophenol

Author: BenchChem Technical Support Team. Date: December 2025



### **Executive Summary**

**4-Bromophenol** (p-bromophenol) is a halogenated phenol widely utilized as a versatile intermediate in organic synthesis.[1] Its chemical structure, featuring a bromine atom para to a hydroxyl group on a benzene ring, provides a unique reactivity profile that is highly valued in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This document provides an in-depth technical guide on the physicochemical properties, spectral characteristics, electronic effects, and key reactive pathways of **4-bromophenol**. It includes detailed experimental protocols for cornerstone reactions and visual diagrams to illustrate reaction mechanisms and workflows, serving as a comprehensive resource for professionals in chemical research and drug development.

### Physicochemical and Spectroscopic Properties

The physical and spectral properties of **4-bromophenol** are foundational to its application in synthetic chemistry. Quantitative data are summarized below for ease of reference.

#### **Physical and Chemical Properties**



Property	Value	Citations
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrO	[1][3]
Molecular Weight	173.01 g/mol	[1][3]
Appearance	White to off-white or pinkish-brown crystalline solid.[1][4]	[1][4]
Melting Point	61-64 °C (lit.), 66.4 °C	[3][4]
Boiling Point	235-236 °C (lit.), 238 °C	[3][4]
Density	1.840 g/cm³ at 15 °C	[3][5]
рКа	9.17 - 9.37 (at 25 °C)	[3][5][6][7][8]
Water Solubility	Slightly soluble (14 g/L at 25 °C)	[5][8]
Organic Solubility	Soluble in ethanol, ether, chloroform, glacial acetic acid. [1][3][9]	[1][3][9]
log Kow (LogP)	2.59	[3]
Henry's Law Constant	$1.51 \times 10^{-7}$ atm-m³/mol at 25 °C	[3][6]

# **Spectroscopic Data**



Technique	Key Features / Peaks	Citations
<sup>1</sup> H NMR	In CDCl <sub>3</sub> : $\delta \sim 7.35$ (d, 2H, Ar-H ortho to Br), $\delta \sim 6.75$ (d, 2H, Ar-H ortho to OH), $\delta \sim 5.37$ (br s, 1H, OH).[10]	[10][11]
<sup>13</sup> C NMR	In CDCl <sub>3</sub> : δ ~154.7 (C-OH), ~132.6 (C-H ortho to Br), ~117.3 (C-H ortho to OH), ~113.0 (C-Br).[10]	[10][12]
IR	Peaks typically observed around 3300-3600 cm <sup>-1</sup> (O-H stretch), 1580-1600 cm <sup>-1</sup> (C=C aromatic stretch), 1220 cm <sup>-1</sup> (C-O stretch), and 820 cm <sup>-1</sup> (para-disubstituted C-H bend).	[3][13]
MS (EI)	Molecular ion (M+) peak at m/z 172 and an (M+2)+ peak at m/z 174 of nearly equal intensity, characteristic of a single bromine atom.[3] Other fragments may be observed.	[3]

## **Electronic Effects and Reactivity Profile**

The reactivity of the **4-bromophenol** ring is governed by the interplay of the electronic effects of the hydroxyl (-OH) and bromine (-Br) substituents.

- Hydroxyl (-OH) Group: The -OH group is a powerful activating group. Through its strong
  positive mesomeric effect (+M), it donates electron density into the aromatic ring, particularly
  at the ortho and para positions. This significantly enhances the ring's nucleophilicity, making
  it highly susceptible to electrophilic attack.
- Bromine (-Br) Group: The -Br atom is a deactivating group overall. It exhibits a strong negative inductive effect (-I) due to its high electronegativity, which withdraws electron

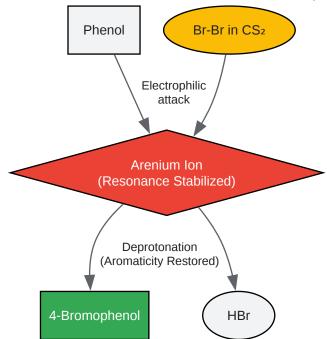


density from the ring. However, it also has a weaker positive mesomeric effect (+M) from its lone pairs, which directs incoming electrophiles to the ortho and para positions.

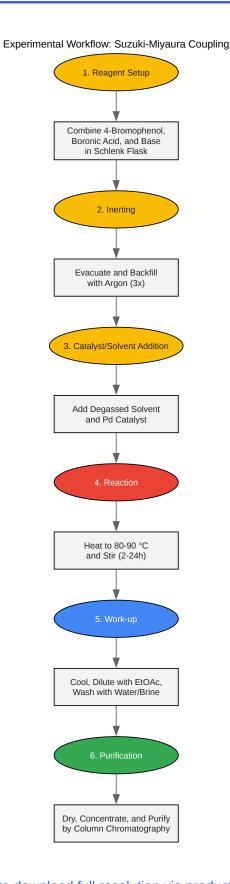
In **4-bromophenol**, the powerful activating +M effect of the -OH group dominates the reactivity. The bromine atom's deactivating -I effect is largely overcome. The positions ortho to the hydroxyl group (C2 and C6) are highly activated and are the primary sites for electrophilic aromatic substitution.



Reaction Mechanism: Bromination of Phenol in a Non-polar Solvent







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 4-Bromo Phenol | A Comprehensive Overview [ketonepharma.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Bromophenol | C6H5BrO | CID 7808 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromophenol | 106-41-2 [chemicalbook.com]
- 5. modychem.co [modychem.co]
- 6. guidechem.com [guidechem.com]
- 7. organic chemistry 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion
   Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. chemwhat.com [chemwhat.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Page loading... [wap.guidechem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 4-Bromophenol(106-41-2) 13C NMR spectrum [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Reactivity Profile of 4-Bromophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116583#reactivity-profile-of-the-4-bromophenol-molecule]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com